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Compound of Interest

Compound Name: PSB 0777 ammonium

Cat. No.: B11927286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of

PSB-0777 ammonium, a potent and selective adenosine A2A receptor full agonist. The

information presented herein is intended to support researchers and professionals in the fields

of pharmacology and drug development in understanding the molecular interactions and

functional activity of this compound.

Core Pharmacological Profile
PSB-0777 ammonium is recognized as a high-affinity, selective full agonist for the adenosine

A2A receptor (A2AAR). Its in vitro profile demonstrates a clear preference for the A2AAR over

other adenosine receptor subtypes and other unrelated receptors, making it a valuable tool for

investigating A2AAR-mediated physiological and pathological processes.

Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro

pharmacological profile of PSB-0777 ammonium, including its binding affinity and functional

potency at various receptors.

Table 1: Receptor Binding Affinity (Ki) of PSB-0777 Ammonium
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Receptor Subtype Species Ki (nM) Reference

Adenosine A2A Rat 44.4 [1][2][3][4]

Human 360 [1][4][5]

Adenosine A1 Rat ≥10000 [1][2][4][5]

Human 541 [1][4][5]

Adenosine A2B Human >10000 [1][2]

Adenosine A3 Human >>10000 [1][2]

β1 Adrenergic Human 4400 [1][5]

β3 Adrenergic Human 3300 [1][5]

Table 2: Functional Activity of PSB-0777 Ammonium

Assay Type Target
Cell
Line/Syste
m

Parameter Value (nM) Reference

Functional

Agonism
A2AAR CHO-K1 cells EC50 117 [1][5]

Platelet

Aggregation

Inhibition

N/A
Human

Platelets
IC50 23000 [6][7]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological

findings. Below are generalized protocols for the key experiments used to characterize PSB-

0777 ammonium in vitro.

Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a

specific receptor.
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Objective: To determine the binding affinity of PSB-0777 ammonium for adenosine receptor

subtypes (A1, A2A, A2B, A3) and other receptors.

General Procedure:

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or

recombinantly expressing the target receptor.

Incubation: A constant concentration of a specific radioligand for the target receptor is

incubated with the prepared membranes in the presence of varying concentrations of the

unlabeled test compound (PSB-0777 ammonium).

Separation: The reaction is allowed to reach equilibrium, after which the bound and free

radioligand are separated by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

radioligand, is quantified using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff

equation.

Functional Assays (cAMP Accumulation)
As the A2A receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular

cyclic adenosine monophosphate (cAMP).

Objective: To determine the functional potency (EC50) and efficacy of PSB-0777 ammonium as

an A2AAR agonist.

General Procedure:

Cell Culture: Cells expressing the A2A receptor (e.g., CHO-K1 cells) are cultured to an

appropriate density.

Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the

degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of
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PSB-0777 ammonium.

Lysis and Detection: Following stimulation, the cells are lysed, and the intracellular cAMP

levels are measured using a competitive immunoassay, such as a Homogeneous Time-

Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response

curve to determine the EC50 (the concentration of the agonist that produces 50% of the

maximal response) and the Emax (the maximum response).
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Caption: Adenosine A2A receptor signaling cascade upon activation by PSB-0777.

Experimental Workflow for In Vitro Characterization
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Caption: Workflow for the in vitro characterization of PSB-0777 ammonium.
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Caption: Selectivity profile of PSB-0777 ammonium for adenosine and adrenergic receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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